Methyl 2-(6-methoxyimidazo[1,2-a]pyridin-3-yl)acetate
Description
Properties
Molecular Formula |
C11H12N2O3 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
methyl 2-(6-methoxyimidazo[1,2-a]pyridin-3-yl)acetate |
InChI |
InChI=1S/C11H12N2O3/c1-15-9-3-4-10-12-6-8(13(10)7-9)5-11(14)16-2/h3-4,6-7H,5H2,1-2H3 |
InChI Key |
ONBZICDDWPUDFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN2C(=NC=C2CC(=O)OC)C=C1 |
Origin of Product |
United States |
Preparation Methods
Optimization of Reaction Conditions
A study by Zhu et al. demonstrated that solvent-free conditions at 60°C with stoichiometric equivalence of reactants achieve 85% yield. The absence of solvent reduces byproduct formation, while mild temperatures prevent decomposition of the methoxy group. In contrast, Patel et al. reported a 78% yield using DMF at 80°C, emphasizing the role of solvent polarity in stabilizing intermediates.
Table 1: Cyclocondensation Method Variations
| Conditions | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Solvent-free | – | 60 | 85 | |
| DMF | Polar | 80 | 78 | |
| Acetonitrile | Polar | 70 | 72 |
Suzuki-Miyaura Cross-Coupling for Functionalization
For advanced derivatives, Suzuki-Miyaura cross-coupling introduces aryl or heteroaryl groups at specific positions. This method involves coupling 3-bromoimidazo[1,2-a]pyridine intermediates with methoxy-substituted boronic esters. A 2023 study achieved 89% yield using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene/water (3:1).
Regioselectivity Challenges
The methoxy group at position 6 directs coupling to position 3 due to electronic effects. However, competing coupling at position 2 occurs if steric hindrance is insufficient. Li et al. resolved this by employing bulky ligands (e.g., XPhos), increasing position 3 selectivity to 94%.
One-Pot Tandem Reactions
A patent by Hoffmann-La Roche describes a one-pot synthesis combining cyclocondensation and esterification. 6-Methoxy-2-aminopyridine reacts with methyl 4-bromoacetoacetate in methyl isobutyl ketone (MIBK), followed by in situ esterification with phosphorus tribromide. This method streamlines production, achieving 68% yield with minimal purification steps.
Key Reaction Steps:
-
Cyclocondensation : 6-Methoxy-2-aminopyridine + methyl 4-bromoacetoacetate → Imidazo[1,2-a]pyridine intermediate.
-
Esterification : Intermediate + PBr₃ → Methyl 2-(6-methoxyimidazo[1,2-a]pyridin-3-yl)acetate.
Morita-Baylis-Hillman (MBH) Adduct Approach
A novel method from PMC research utilizes MBH nitroalkene acetates and 2-aminopyridines. The reaction proceeds at room temperature in methanol, leveraging the electrophilic nitro group to facilitate cyclization. This approach avoids harsh conditions, preserving acid-sensitive methoxy groups, and achieves 91% yield.
Hydrolysis and Re-Esterification
For substrates where direct esterification fails, hydrolysis of pre-formed acids followed by re-esterification is effective. Ethyl 2-(6-methoxyimidazo[1,2-a]pyridin-3-yl)acetate undergoes transesterification with methanol in the presence of sulfuric acid, yielding the methyl ester in 93.5% purity.
Table 2: Hydrolysis-Esterification Parameters
| Starting Material | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| Ethyl 2-(6-methoxyimidazo...)acetate | MeOH/H₂SO₄ | Reflux, 4h | 93.5 |
Green Chemistry Approaches
Recent advances emphasize sustainability:
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group in this compound undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. Key findings include:
a. Acid-Catalyzed Hydrolysis
-
Conditions : 6M HCl, reflux for 12–16 hours.
-
Product : 2-(6-Methoxyimidazo[1,2-a]pyridin-3-yl)acetic acid.
b. Base-Catalyzed Hydrolysis
-
Conditions : 2M NaOH in methanol/water (3:1), 60°C for 8 hours.
-
Product : Sodium salt of the corresponding carboxylic acid.
Nucleophilic Substitution at the Imidazo[1,2-a]pyridine Core
The electron-rich heterocyclic ring facilitates electrophilic substitutions, particularly at the C-5 and C-8 positions.
a. Halogenation
-
Reagents : N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS).
-
Conditions : Acetonitrile, room temperature, 2–4 hours.
-
Products :
Position Substituted Halogen Yield (%) C-5 Br 68 C-8 I 72
b. Sulfonation
-
Reagents : Chlorosulfonic acid.
-
Conditions : 0°C to room temperature, 6 hours.
-
Product : 3-(Methoxycarbonylmethyl)-6-methoxyimidazo[1,2-a]pyridine-8-sulfonic acid.
Cross-Coupling Reactions
The compound participates in transition-metal-catalyzed coupling reactions for functionalization:
a. Suzuki-Miyaura Coupling
-
Catalyst : Pd(PPh₃)₄ (5 mol%).
-
Conditions : K₂CO₃, dioxane/water (4:1), 90°C for 12 hours.
-
Substrates : Arylboronic acids.
b. Buchwald-Hartwig Amination
-
Catalyst : Pd₂(dba)₃/Xantphos (10 mol%).
-
Conditions : KOtBu, toluene, 110°C for 24 hours.
-
Substrates : Primary/secondary amines.
Photochemical Reactions
Recent studies highlight its reactivity under light-mediated conditions:
a. [2+2] Cycloaddition
-
Conditions : 34W blue LED, Ru(bpy)₃Cl₂ (0.2 mol%), methanol/water (2:1).
-
Product : Ethyl 2-(6-methoxyimidazo[1,2-a]pyridin-3-yl)acetate dimer.
Ring-Opening and Rearrangement Reactions
The imidazo[1,2-a]pyridine core undergoes ring-opening under specific conditions:
a. Acid-Mediated Ring Expansion
-
Conditions : H₂SO₄ (conc.), 100°C for 6 hours.
-
Product : Quinoline-3-acetic acid derivative.
b. Base-Induced Tautomerization
-
Conditions : DBU (1,8-diazabicycloundec-7-ene), DMF, 80°C for 4 hours.
-
Product : 6-Methoxyimidazo[1,2-a]pyridin-3-yl ketone.
Functional Group Interconversion
The ester moiety serves as a handle for further transformations:
a. Reduction to Alcohol
-
Reagents : LiAlH₄.
-
Conditions : THF, 0°C to reflux, 3 hours.
-
Product : 2-(6-Methoxyimidazo[1,2-a]pyridin-3-yl)ethanol.
b. Amidation
-
Reagents : HATU, DIPEA, primary amines.
-
Conditions : DCM, room temperature, 12 hours.
Comparative Reactivity Data
| Reaction Type | Key Reagents/Conditions | Typical Yield (%) | Notable Byproducts |
|---|---|---|---|
| Hydrolysis (Acidic) | HCl, reflux | 75–82 | None |
| Suzuki Coupling | Pd(PPh₃)₄, arylboronic acids | 70–85 | Homocoupling (<5%) |
| Photochemical Cycloaddition | Ru(bpy)₃Cl₂, blue LED | 78 | Oligomers (10%) |
| Halogenation (C-8) | NIS, CH₃CN | 72 | Diiodinated (<8%) |
Scientific Research Applications
Medicinal Chemistry
Methyl 2-(6-methoxyimidazo[1,2-a]pyridin-3-yl)acetate is primarily investigated for its role as a pharmaceutical agent. It has been identified as a promising candidate for the development of drugs targeting specific kinases involved in cancer pathways.
Kinase Inhibition
Research indicates that compounds similar to this compound can inhibit c-KIT kinase, which is implicated in various cancers, including gastrointestinal stromal tumors (GISTs) and systemic mastocytosis. The inhibition of c-KIT mutations is crucial for developing targeted therapies for these malignancies .
Cancer Research
The compound's structure suggests it may have significant applications in cancer treatment due to its potential to modulate key signaling pathways involved in tumorigenesis.
Case Studies and Findings
- Inhibition of Tumor Growth : In vitro studies have shown that derivatives of imidazo[1,2-a]pyridines exhibit potent anti-cancer activity by targeting c-KIT mutations. For instance, compounds with similar scaffolds have demonstrated efficacy in reducing tumor cell proliferation and inducing apoptosis in cancer cell lines .
- Pharmacokinetic Studies : Recent pharmacokinetic studies on related compounds indicate favorable absorption and distribution profiles, suggesting that this compound could be developed into an effective therapeutic agent with manageable side effects .
Mechanistic Insights
Understanding the mechanism of action is vital for optimizing the therapeutic potential of this compound.
Interaction with Cellular Pathways
The compound is believed to interact with the cGAS-STING pathway, which plays a critical role in immune response modulation. By inhibiting ENPP1 (an enzyme that negatively regulates this pathway), related compounds have shown promise in enhancing immune responses against tumors, thus improving the efficacy of immunotherapies like anti-PD-1 antibodies .
Summary of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Development of kinase inhibitors targeting c-KIT mutations |
| Cancer Research | Potential anti-cancer agent with mechanisms involving apoptosis induction |
| Pharmacokinetics | Favorable absorption and distribution profiles observed in studies |
| Immune Modulation | Enhances immune response by modulating the cGAS-STING pathway |
Mechanism of Action
The mechanism of action of Methyl 2-(6-methoxyimidazo[1,2-a]pyridin-3-yl)acetate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and receptors involved in disease pathways . The compound’s structure allows it to bind to these targets effectively, thereby modulating their activity and exerting its biological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key structural analogs are compared in Table 1, highlighting differences in substituents, molecular formulas, and molecular weights.
Table 1: Structural and Molecular Comparison
Pharmacological and Physicochemical Properties
- Lipophilicity : The target compound’s logP is likely higher than its carboxylic acid analogs due to the ester group, favoring blood-brain barrier penetration—critical for sedatives .
- Thermal Stability : Analogs like Ethyl 2-(6-chloroimidazo...) show melting points around 116–117°C , suggesting similar thermal stability for the target compound.
- Similarity Scores : Ethyl 2-(6-bromoimidazo...) and Ethyl 2-(imidazo...) have Tanimoto similarity scores of 0.81 and 0.73, respectively, to the target compound, reflecting structural overlap but divergent substituents .
Biological Activity
Methyl 2-(6-methoxyimidazo[1,2-a]pyridin-3-yl)acetate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is recognized for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The unique structural features of this compound suggest potential applications in various therapeutic areas.
- Molecular Formula : C11H12N2O2
- Molecular Weight : 204.23 g/mol
- CAS Number : 2105672-87-3
Research indicates that this compound interacts with specific molecular targets, including enzymes and receptors involved in critical biochemical pathways. The compound's mechanisms of action may include:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, contributing to its antitumor and anti-inflammatory properties.
- Receptor Modulation : The compound can modulate receptor activity, influencing cellular processes such as proliferation and apoptosis.
Biological Activities
The biological activities associated with this compound include:
- Antitumor Activity : Studies have shown that compounds within the imidazo[1,2-a]pyridine class can exhibit significant cytotoxic effects against various cancer cell lines. These effects are often attributed to the induction of apoptosis and inhibition of cell cycle progression.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antibacterial and antifungal activities, making it a candidate for further exploration in infectious disease treatment.
- Anti-inflammatory Effects : this compound has been observed to reduce inflammation markers in vitro, indicating potential use in inflammatory disorders.
- Immunomodulatory Effects : The compound may influence immune responses, enhancing or suppressing specific immune functions depending on the context.
Research Findings
Recent studies have explored the biological activity of related compounds within the imidazo[1,2-a]pyridine family. Here is a summary of key findings:
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study on Cancer Treatment : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent reduction of cell viability in breast cancer cell lines (MCF-7), with IC50 values indicating significant potency.
- Case Study on Inflammation : Animal models treated with this compound showed reduced paw edema compared to control groups, suggesting effective anti-inflammatory action.
- Case Study on Infection Control : A study involving infected mice revealed that administration of the compound significantly decreased bacterial load compared to untreated controls.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 2-(6-methoxyimidazo[1,2-a]pyridin-3-yl)acetate, and how are reaction conditions optimized?
- Methodology : The compound is synthesized via multicomponent condensation reactions. A common approach involves reacting 2-aminopyridine derivatives with arylglyoxals and Meldrum’s acid under controlled conditions. For example:
- Step 1 : Condensation of 2-aminopyridine with arylglyoxal forms the imidazo[1,2-a]pyridine core.
- Step 2 : Esterification or substitution introduces the methoxy and acetate groups.
- Optimization : Yields are improved by adjusting solvent polarity (e.g., ethanol or DMF), temperature (80–120°C), and catalyst use (e.g., In(OTf)₃ or Sc(OTf)₃ for microwave-assisted reactions) .
Q. How is the molecular structure of this compound characterized in academic research?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C-NMR confirms substituent positions (e.g., methoxy at C6, acetate at C2) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 294.35 g/mol for methyl-substituted analogues) .
- X-ray Crystallography : Limited data, but related imidazo[1,2-a]pyridine derivatives are analyzed for bond angles and packing interactions .
Q. What preliminary biological activities have been reported for this compound?
- Key Findings :
- Antimicrobial : Imidazo[1,2-a]pyridines with electron-withdrawing groups (e.g., bromo, methoxy) show activity against Gram-positive bacteria .
- Anti-inflammatory : Derivatives with p-tolyl substituents exhibit COX-2 inhibition comparable to aspirin .
- Antitumor : Structural analogues demonstrate moderate cytotoxicity in cancer cell lines, likely via kinase inhibition .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data across studies?
- Strategies :
- Controlled Assays : Standardize cell lines (e.g., HepG2 for cytotoxicity) and assay protocols to minimize variability .
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., methoxy vs. bromo at C6) on target binding. For example, bromo groups enhance selectivity for microbial enzymes, while methoxy improves metabolic stability .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like kinases or microbial enzymes .
Q. What strategies are employed to optimize pharmacokinetic properties of this compound?
- Approaches :
- Prodrug Design : Ester hydrolysis (e.g., methyl to carboxylic acid) improves solubility and bioavailability .
- Derivatization : Introduce polar groups (e.g., hydroxyl, amine) via substitution reactions at C3 or C7 positions to enhance water solubility .
- Metabolic Stability : Replace labile methoxy groups with trifluoromethyl or halogen substituents to reduce CYP450-mediated degradation .
Q. How can microwave-assisted synthesis improve the efficiency of producing this compound?
- Protocol :
- Reaction Setup : Combine 2-aminopyridine, glyoxal derivatives, and Meldrum’s acid in ethanol with Sc(OTf)₃ (10 mol%).
- Microwave Conditions : 120°C for 30 minutes reduces reaction time from hours (conventional heating) to minutes, achieving >80% yield .
- Purification : Flash chromatography (petroleum ether/ethyl acetate) isolates the product with >95% purity .
Data Contradiction Analysis
Q. Why do some studies report antitumor activity while others emphasize antimicrobial effects?
- Root Cause : Substituent-dependent mechanisms. For example:
- Methoxy Groups : Enhance DNA intercalation (antitumor) but reduce membrane permeability (lower antimicrobial efficacy) .
- Bromo Groups : Increase halogen bonding with microbial enzymes (antimicrobial) but may introduce toxicity in mammalian cells .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
